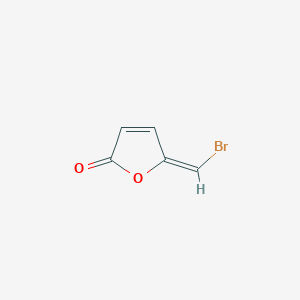

5-(Bromomethylene)-2(5h)-furanone

Description

Overview of Furanone Compounds in Chemical Biology

Furanones, characterized by a five-membered ring containing an oxygen atom and a ketone group, are a significant class of compounds frequently found in natural products. benthamscience.comontosight.ai These structures exhibit a wide spectrum of pharmacological activities, making them a fertile ground for research in chemical biology and medicinal chemistry. benthamscience.com Furanone derivatives have been investigated for a variety of potential biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. benthamscience.comontosight.ai

The furanone scaffold is present in many natural substances, contributing to the flavor, aroma, and medicinal properties of various plants and microorganisms. ontosight.ai In the realm of chemical biology, a key area of interest is the ability of certain furanones to interfere with bacterial communication systems, a phenomenon known as quorum sensing (QS). nih.govtaylorandfrancis.comoup.com By disrupting QS, these compounds can inhibit the formation of biofilms—communities of bacteria that are notoriously resistant to conventional antibiotics—without directly killing the bacteria, which may reduce the selective pressure for developing resistance. oup.compsu.edu Both natural and synthetic furanones are known to inhibit biofilm formation in a variety of bacteria. nyu.edufrontiersin.orgnih.govresearchgate.net The diverse biological activities of furanones underscore their importance as a versatile structural motif for the design and synthesis of new bioactive molecules. benthamscience.com

Academic Significance of 5-(Bromomethylene)-2(5H)-furanone in Contemporary Research

This compound and its derivatives have become subjects of intense academic research due to their potent biological activities, particularly as inhibitors of bacterial quorum sensing and biofilm formation. nyu.edunih.govnih.gov Originally isolated from the marine alga Delisea pulchra, which uses these compounds to prevent microbial colonization on its surface, these halogenated furanones have demonstrated significant potential in combating bacterial virulence. taylorandfrancis.compsu.edunih.gov

A substantial body of research has focused on the synthesis of this compound and its analogues to explore their structure-activity relationships. psu.eduunipi.it Studies have shown that variations in the substitution pattern on the furanone ring can significantly influence their biological efficacy. nih.gov For instance, the (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone isomer, often referred to as C-30, has been extensively studied. nih.govnih.govresearchgate.net

Research has demonstrated the efficacy of these compounds against a range of both Gram-negative and Gram-positive bacteria. For example, they have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a significant opportunistic human pathogen, by interfering with its quorum sensing systems. oup.comnyu.edunih.gov Similarly, inhibition of biofilm formation and swarming motility has been observed in Bacillus subtilis and Escherichia coli. researchgate.netnih.govpsu.edu The compound has also been investigated for its ability to prevent biofilm formation by Staphylococcus epidermidis, a common cause of infections related to medical implants. psu.edufrontiersin.org Furthermore, research has explored its potential application in controlling acid mine drainage by inhibiting biofilm formation in Acidithiobacillus ferrooxidans. nih.govresearchgate.net

Below is a table summarizing key research findings on the bioactivity of this compound and its derivatives against various bacterial species.

| Bacterial Species | Observed Effect | Reference Compound(s) |

| Pseudomonas aeruginosa | Inhibition of quorum sensing, biofilm formation, and virulence factor production. | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30), 5-(dibromomethylene)-2(5H)-furanone (GBr) |

| Bacillus subtilis | Inhibition of biofilm formation and swarming motility. | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone |

| Escherichia coli | Inhibition of biofilm formation and swarming motility. | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone |

| Staphylococcus epidermidis | Inhibition of biofilm formation. | (Z)-5-(bromomethylene)furan-2(5H)-one |

| Acidithiobacillus ferrooxidans | Inhibition of biofilm formation and production of extracellular polymeric substances. | (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) |

| Vibrio harveyi | Disruption of quorum sensing-regulated gene expression. | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone |

Guiding Research Perspectives and Theoretical Frameworks

The investigation into this compound is guided by several key research perspectives and theoretical frameworks, primarily centered on the development of novel anti-virulence therapies. A major guiding principle is the concept of targeting bacterial communication and social behaviors, such as quorum sensing and biofilm formation, as an alternative to traditional bactericidal or bacteriostatic antibiotics. oup.comnih.govnih.gov This approach is attractive because it aims to disarm pathogens rather than kill them, which is hypothesized to exert less selective pressure for the development of drug resistance. psu.edu

Theoretical frameworks, including computational chemistry and molecular modeling, play a crucial role in this research. Molecular docking studies, for example, have been employed to predict and rationalize the binding interactions between brominated furanones and key regulatory proteins in bacterial quorum sensing pathways, such as the LasR protein in Pseudomonas aeruginosa. nih.gov These computational models help to explain how specific structural features of the furanone derivatives, like the position and number of bromine atoms, contribute to their antagonistic or agonistic activities. nih.gov Such insights are invaluable for the rational design of new, more potent, and selective inhibitors.

The research is also framed by the broader context of biomimicry, drawing inspiration from the natural defense mechanisms of organisms like the Delisea pulchra alga. psu.eduresearchgate.net By understanding how this alga uses furanones to control its surface microbiome, researchers aim to develop synthetic analogues with improved properties for therapeutic or industrial applications. The overarching goal is to leverage the unique mechanism of action of these compounds to address the growing challenge of antibiotic-resistant bacterial infections. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

199744-38-2 |

|---|---|

Molecular Formula |

C5H3BrO2 |

Molecular Weight |

174.98 g/mol |

IUPAC Name |

(5Z)-5-(bromomethylidene)furan-2-one |

InChI |

InChI=1S/C5H3BrO2/c6-3-4-1-2-5(7)8-4/h1-3H/b4-3- |

InChI Key |

LKFZLSZOWSMZDX-ARJAWSKDSA-N |

SMILES |

C1=CC(=O)OC1=CBr |

Isomeric SMILES |

C\1=CC(=O)O/C1=C\Br |

Canonical SMILES |

C1=CC(=O)OC1=CBr |

Pictograms |

Irritant |

Origin of Product |

United States |

Isolation and Natural Occurrence

Identification from Marine Macroalgae (e.g., Delisea pulchra)

The primary natural source of 5-(bromomethylene)-2(5H)-furanone and its derivatives is the red marine alga Delisea pulchra. wikipedia.orgnih.gov This species is predominantly found in the waters of Southern Australia, New Zealand, the Subantarctic Islands, and the Antarctic Peninsula. wikipedia.org D. pulchra is notable for producing a diverse array of approximately thirty different halogenated furanones. researchgate.net These compounds are not essential for the alga's primary metabolic functions but serve as secondary metabolites, playing a crucial role in its chemical defense system. wikipedia.orgnih.gov

Research has shown that these furanones protect the alga from colonization by other organisms, a process known as biofouling, and act as a defense against herbivores. wikipedia.orgnih.gov The production of these defensive compounds is localized within specialized gland cells of the alga. wikipedia.org The initial isolation of halogenated furanones from D. pulchra in the 1990s was a significant step in marine natural product chemistry, revealing a novel mechanism by which a macroalga could control its surface environment. researchgate.net The structural similarity of these furanones to certain bacterial signaling molecules is a key aspect of their function. wikipedia.org

A selection of halogenated furanones identified from Delisea pulchra is detailed below, showcasing the structural variations within this family of compounds.

| Compound Name | Chemical Formula | Source Organism |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | C9H10Br2O2 | Delisea pulchra |

| 4-bromo-5-(bromomethylene)-3-(11-hydroxybutyl)-2(5H)-furanone | C9H11Br2O3 | Delisea pulchra |

| (1’R,5Z)-3-(1’-acetoxybutyl)-4-bromo-5-(bromomethylene)furan-2(5H)-one | C11H12Br2O4 | Delisea pulchra |

| (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | C5H3Br2O2 | Delisea pulchra |

This table presents a selection of halogenated furanones isolated from the marine red alga Delisea pulchra, highlighting the structural diversity of these natural products. researchgate.netresearchgate.netresearchgate.netnih.gov

Related Natural Product Scaffolds and Their Discovery

The 2(5H)-furanone core structure is a recurring motif in a variety of natural products from diverse biological sources, not limited to marine algae. researchgate.net The discovery of the furanone family from Delisea pulchra spurred further investigation into structurally related compounds from other marine organisms. These compounds often vary in the substitutions on the furanone ring and the nature of the halogen atoms. researchgate.net

Beyond the specific derivatives found in D. pulchra, other marine organisms produce compounds containing the 2(5H)-furanone scaffold. For instance, marine sponges of the genus Plakortis are known to produce polyketide natural products that feature a [2(5H)-furanylidene]ethanoate moiety. mdpi.com These discoveries indicate that the furanone structure is a versatile scaffold that has been adapted by different marine species for various biological purposes. mdpi.com Furthermore, other classes of halogenated compounds, such as bromotyrosine-derived natural products from marine sponges of the order Verongida, represent the broader chemical diversity of marine secondary metabolites, although they are structurally distinct from the furanones. cam.ac.uk

The exploration of marine environments continues to yield novel molecular structures, with the 2(5H)-furanone ring system being a notable scaffold found in compounds from algae, sponges, and various microorganisms. mdpi.comnih.gov

| Scaffold/Compound Class | Representative Compound | Source Organism(s) |

| Halogenated Furanones | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Marine Red Algae (Delisea pulchra) |

| Polyketides with [2(5H)-furanylidene]ethanoate moiety | Gracilioether M | Marine Sponges (Genus Plakortis) |

| Bromotyrosine Derivatives | (5)-Bromoverongamine | Marine Sponges (Order Verongida) |

| Microbial 2(5H)-Furanones | 3-(1-hexenyl)-5-methyl-2[5H]-furanone | Bacteria (Pseudomonas aureofaciens) |

This table illustrates the diversity of natural product scaffolds related to or including the 2(5H)-furanone core, along with their representative compounds and the marine organisms from which they are derived. nih.govmdpi.comcam.ac.uknih.gov

Established Synthetic Methodologies for this compound

The preparation of this compound has been achieved through several synthetic pathways, starting from simple precursors to more complex molecules. These methods have evolved to improve yield, selectivity, and accessibility of the target compound.

Early Approaches (e.g., Beechan and Sims Method, Manny et al. Modified Synthesis)

Early synthetic work laid the foundation for the preparation of brominated furanones. The method developed by Beechan and Sims, as well as a modified four-step synthesis by Manny et al., are recognized approaches for obtaining related compounds like (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone nih.gov. Modifications to the Manny et al. synthesis include changes in the decarboxylation and lactone formation steps to refine the procedure nih.gov.

Synthesis via Debrominative Decarboxylation and Bromodecarboxylation

Debrominative decarboxylation and bromodecarboxylation reactions represent key strategies for the synthesis of this compound. One approach involves the bromodecarboxylation of (E)-2-(5-oxofuran-2(5H)-ylidene)acetic acid unipi.it. Another route described by Brückner and coworkers involves the stereoselective reduction of 5-(dibromomethylene)-2(5H)-furanone to yield (Z)-5-(bromomethylene)-2(5H)-furanone unipi.it.

Synthetic Routes from Commercial Precursors (e.g., Maleic Anhydride (B1165640) Adducts, Levulinic Acid)

Commercially available starting materials provide convenient entry points for the synthesis of this compound. The Diels-Alder reaction between furan (B31954) and maleic anhydride yields an adduct that serves as a versatile intermediate researchgate.net. Levulinic acid is another valuable precursor in organic synthesis, with established methods for its conversion to furan derivatives, which can then be further functionalized researchgate.netmdpi.com.

Synthesis from Furan and Maleic Anhydride

The reaction of furan with maleic anhydride produces a Diels-Alder adduct, a well-established intermediate in organic synthesis researchgate.net. This adduct can be further manipulated to introduce the necessary functional groups to form the this compound structure. The stereochemistry of the Diels-Alder reaction, favoring the endo-isomer kinetically in the gas phase and the exo-isomer under solvent effects, is a critical consideration in this synthetic pathway researchgate.net.

Synthesis from 5-Methoxyfurfural

A recent method for the synthesis of a mixture of (E)- and (Z)-5-(bromomethylene)-2(5H)-furanone has been developed starting from 5-methoxyfurfural. This reaction proceeds by treating 5-methoxyfurfural with oxalyl bromide in dichloromethane, yielding a 91:9 mixture of the (E)- and (Z)-isomers, respectively, in a 77% yield unipi.it.

Stereoselective Synthesis of (E)- and (Z)-Isomers and Their Separation

The biological activity of this compound can be dependent on the stereochemistry of the exocyclic double bond. Therefore, methods for the stereoselective synthesis and separation of the (E)- and (Z)-isomers are of significant importance.

Stereoselective routes have been developed to favor the formation of one isomer over the other. For instance, the halodecarboxylation of (E)-2-(5-oxofuran-2(5H)-ylidene)acetic acid with bis(2,4,6-trimethylpyridino)bromine(I) hexafluorophosphate (B91526) has been shown to produce stereoisomerically pure (E)-5-(bromomethylene)-2(5H)-furanone unipi.it. Conversely, the stereoselective reduction of 5-(dibromomethylene)-2(5H)-furanone can yield the (Z)-isomer unipi.it. The synthesis from 5-methoxyfurfural also shows a high preference for the (E)-isomer unipi.it.

Once a mixture of isomers is obtained, their separation is typically achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), which exploit the different physical properties of the isomers.

| Starting Material | Key Reagents/Conditions | Product(s) | Yield | Stereoselectivity |

| (E)-2-(5-oxofuran-2(5H)-ylidene)acetic acid | Bromine, Et3N, DMF (Method A) | (E)- and (Z)-5-(bromomethylene)-2(5H)-furanone | 7% (E), 46% (Z) | Mixture |

| (E)-2-(5-oxofuran-2(5H)-ylidene)acetic acid | [Br(coll)2]PF6, CH2Cl2 (Method B) | (E)-5-(bromomethylene)-2(5H)-furanone | 22% | Stereoisomerically pure (E) |

| 5-(dibromomethylene)-2(5H)-furanone | Bu3SnH, Pd(PPh3)4, THF | (Z)-5-(bromomethylene)-2(5H)-furanone | 51% | Stereoselective for (Z) |

| 5-methoxyfurfural | Oxalyl bromide, CH2Cl2 | (E)- and (Z)-5-(bromomethylene)-2(5H)-furanone | 77% | 91:9 (E:Z) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Confirmation by Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data specifically for 5-(Bromomethylene)-2(5H)-furanone are not available in the reviewed literature.

Mass Spectrometry (HRMS) for Compositional Analysis

Specific high-resolution mass spectrometry data to confirm the elemental composition of this compound could not be found in the available scientific literature.

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography, Column Chromatography)

While the synthesis of related brominated furanones involves purification by chromatographic methods such as thin-layer chromatography and column chromatography, specific parameters (e.g., solvent systems, Rf values) for the purity assessment of this compound are not documented in the searched sources.

X-ray Diffraction Analysis for Molecular Structure and Absolute Configuration

There are no published X-ray crystal structures for this compound that would provide definitive information on its molecular geometry and absolute configuration.

Mechanistic Elucidation of Biological Activities

Quorum Sensing (QS) Inhibition Mechanisms

Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors. Brominated furanones, including 5-(bromomethylene)-2(5H)-furanone, are potent inhibitors of this system, acting through several distinct mechanisms.

Interference with N-Acyl Homoserine Lactone (AHL) Mediated Systems

Gram-negative bacteria commonly utilize N-Acyl Homoserine Lactones (AHLs) as signaling molecules (autoinducers) for intraspecies communication. nih.gov Brominated furanones are recognized as antagonists to these AHLs. nih.gov The compound (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, often referred to as furanone C-30, has been established as a reference anti-QS molecule. nih.gov Its mechanism involves competing with AHL signal molecules for binding to their cognate receptor proteins. nih.gov This competitive interference prevents the activation of the receptor and the subsequent transcription of QS-controlled genes. nih.govsigmaaldrich.com Halogenated furanones derived from the red alga Delisea pulchra have been shown to interfere with AHL-mediated QS, thereby preventing bacterial surface colonization. nih.gov The 2(5H)-furanone core structure is considered a key element for this inhibitory activity, effectively quenching QS systems that rely on a wide range of AHLs with different acyl chain lengths. nih.govscielo.br

Disruption of Autoinducer-1 (AI-1) and Autoinducer-2 (AI-2) Communication Pathways

Binding to LuxR-Type Transcriptional Regulators (e.g., LasR, RhlR)

The primary molecular target for AHL-based QS systems are LuxR-type transcriptional regulators. Brominated furanones exert their inhibitory effect by directly interacting with these proteins. One proposed mechanism is that furanones act as antagonistic molecules, interfering with the recognition of the autoinducer by the transcriptional regulator. nih.gov

Modulation of DNA-Binding Activity of QS Regulators

A crucial consequence of the interaction between furanones and LuxR-type regulators is the modulation of the regulator's ability to bind to its target DNA sequences. Research on (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone in Vibrio harveyi has shown that the furanone does not affect the mRNA levels of the master regulator LuxR(Vh). nih.govpsu.edu

However, mobility shift assays revealed that in the presence of the furanone, significantly lower levels of the LuxR(Vh) protein were able to bind to their target promoter sequences. nih.govpsu.edu Further experiments with purified LuxR(Vh) protein confirmed that furanone treatment led to reduced DNA binding without altering the concentration of the LuxR(Vh) protein itself. nih.gov This indicates that the furanone renders the master regulator protein unable to bind to the promoters of QS-regulated genes, thereby blocking the entire downstream signaling cascade. nih.govpsu.edu This mechanism prevents the binding of the transcriptional activator to promoter sequences, inhibiting the expression of virulence factors. nih.gov

Differential Gene Expression Analysis in Response to Furanone Treatment (e.g., Microarray, RT-PCR)

To understand the global impact of furanones on bacterial gene expression, researchers have employed techniques like DNA microarrays and real-time reverse transcription PCR (RT-PCR). These studies have confirmed that furanones specifically target QS-regulated genes.

RT-PCR has been used to confirm these findings and to investigate specific genes. For example, in Acidithiobacillus ferrooxidans, furanone C-30 was shown to significantly down-regulate the expression of biofilm-related genes. nih.gov In P. aeruginosa, bromofuran-2(5H)-one derivatives were shown to decrease the transcription of essential QS genes, including rhlA and pqsA. preprints.org

| Organism | Furanone Compound | Method | Key Findings | Reference |

| Bacillus subtilis | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | DNA Microarray | Induced 92 genes (>5-fold), repressed 15 genes (>5-fold); induced stress response genes (e.g., clpC, clpE). | nih.gov, asm.org |

| Escherichia coli | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | DNA Microarray | Repressed 56 genes; 79% of these were induced by AI-2, affecting motility and flagellar synthesis. | psu.edu |

| Acidithiobacillus ferrooxidans | (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Real-time RT-PCR | Significantly down-regulated the expression of biofilm-related genes. | nih.gov |

| Pseudomonas aeruginosa | Bromofuran-2(5H)-one derivatives | RT-PCR | Decreased transcription of essential QS genes (rhlA, pqsA). | preprints.org |

Anti-Biofilm Formation Mechanisms

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers resistance to environmental stresses and antimicrobial agents. osti.gov The inhibition of biofilm formation is a significant outcome of the QS-inhibitory activity of this compound and its derivatives.

In P. aeruginosa, brominated furanones have been shown to reduce key virulence factors associated with biofilms, such as pyocyanin (B1662382) production and swarming motility. nih.gov Confocal scanning laser microscopy of E. coli biofilms treated with (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone revealed a 55% decrease in thickness, a reduction in the number of water channels, and a significant decrease in cell viability within the biofilm. nih.gov This demonstrates that furanones not only prevent biofilm formation but can also disrupt the architecture of established biofilms. nih.gov

| Organism | Furanone Compound | Observed Effect on Biofilm | Underlying Mechanism | Reference |

| Pseudomonas aeruginosa | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Reduced biofilm formation | Inhibition of QS-controlled virulence factors. | nih.gov |

| Escherichia coli | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Decreased biofilm thickness by 55%, reduced water channels. | Inhibition of AI-2 quorum sensing. | nih.gov |

| Acidithiobacillus ferrooxidans | (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Inhibited biofilm formation. | Inhibition of EPS production and down-regulation of biofilm-related genes. | nih.gov |

| Pseudoalteromonas marina | 2(5H)-furanone | Reduced biofilm formation. | Alteration of EPS components and metabolic processes. | frontiersin.org |

This compound: A Mechanistic Insight into its Biological Activities

The chemical compound this compound is a member of the furanone family, a class of compounds that has garnered significant scientific interest for their ability to interfere with bacterial communication and community behaviors. This article provides a focused examination of the mechanistic details underlying the biological activities of this compound, specifically its impact on biofilm formation and the modulation of bacterial virulence.

Inhibition of Extracellular Polymeric Substances (EPS) Production

Extracellular Polymeric Substances (EPS) are a critical component of the biofilm matrix, providing structural integrity and protection to the embedded bacteria. Research has demonstrated that this compound, often referred to as furanone C-30, can inhibit the production of EPS. nih.gov In a study involving Acidithiobacillus ferrooxidans, treatment with furanone C-30 resulted in a notable decrease in EPS production, which consequently led to reduced biofilm formation. nih.gov The production of EPS is a key step in the development of mature biofilms, and its inhibition represents a significant mechanism by which this furanone compound disrupts bacterial community establishment. frontiersin.org

Downregulation of Biofilm-Related Gene Expression

The formation of biofilms is a complex process regulated by a network of genes. Studies have shown that this compound can significantly down-regulate the expression of genes essential for biofilm development. For instance, in Acidithiobacillus ferrooxidans, exposure to furanone C-30 led to the downregulation of biofilm-related genes. nih.gov While the specific operons mentioned in the outline (eps operon, yqxM) were not explicitly detailed in the provided search results for this specific furanone, the general principle of downregulating biofilm-related gene expression is a key aspect of its activity. This genetic interference disrupts the molecular machinery required for biofilm construction.

Prevention of Bacterial Adhesion to Surfaces

The initial attachment of bacteria to a surface is a crucial first step in biofilm formation. The ability of this compound and its derivatives to prevent this adhesion has been a subject of investigation. A synthetic brominated furanone, F202, which is (Z)-5-bromomethylene-2(5H)-furanone, has been shown to prevent biofilm formation by potentially human pathogenic Escherichia coli O103:H2 and Salmonella ser. Agona on abiotic surfaces. researchgate.net One of the proposed mechanisms for this is the targeting of flagellar function, which is often essential for the initial approach and attachment to surfaces. researchgate.net The decreased production of EPS, as mentioned earlier, also contributes to reduced attachment capabilities. nih.gov

Alteration of Biofilm Structure and Integrity

Beyond preventing initial formation, this compound and related compounds can alter the structure and integrity of existing biofilms. A study on a synthetic furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, demonstrated that it could significantly decrease the thickness of E. coli biofilms and reduce the number of water channels within the biofilm. nih.govpsu.edu These water channels are vital for nutrient and waste transport within the biofilm community. By disrupting this architecture, the furanone compromises the viability and stability of the biofilm. nih.govpsu.eduresearchgate.net

Modulation of Bacterial Virulence Factors

Inhibition of Type III Secretion Systems (T3SSs)

Type III Secretion Systems (T3SSs) are sophisticated protein appendages that many Gram-negative pathogenic bacteria use to inject virulence factors directly into host cells. Research has shown that (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, also known as C-30, can inhibit the secretion of T3SS effector proteins in Pseudomonas aeruginosa. nih.govnih.gov This inhibition was observed in both a reference strain (PA14) and clinical isolates. nih.govnih.gov The study found that C-30 blocked the secretion of toxins like ExoT and ExoU, thereby reducing the bacterium's ability to cause damage to host tissues. nih.gov

Attenuation of Specific Virulence Factor Production

In addition to targeting the T3SS, this compound and its analogs have been shown to reduce the production of specific virulence factors. One such factor is pyocyanin, a blue-green pigment produced by Pseudomonas aeruginosa that contributes to its pathogenicity. Studies have demonstrated that a related compound, a brominated furanone referred to as GBr (5-(dibromomethylene)-2(5H)-furanone), effectively reduced pyocyanin production in P. aeruginosa. nih.govnih.gov Another study also showed that bromo-furan-2(5H)-one derivatives could inhibit pyocyanin production in both a reference and a drug-resistant strain of P. aeruginosa. preprints.org This attenuation of virulence factor production further diminishes the pathogenic potential of the bacteria.

Anti-Proliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Induction of Apoptosis

While specific studies focusing solely on this compound's induction of apoptosis are limited, research on related furanone derivatives provides insight into this potential mechanism. For example, certain simple 2(5H)-furanone derivatives have been shown to induce caspase-independent cell death in non-small cell lung cancer (A549) cell lines. nih.gov This suggests that the furanone scaffold can trigger programmed cell death pathways. The Bcl-2 family of proteins, which are key regulators of apoptosis, are likely involved in this process. wikipedia.orgebi.ac.uk These proteins control the permeabilization of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway. wikipedia.org It is plausible that this compound or its metabolites could interact with and modulate the function of pro-apoptotic or anti-apoptotic Bcl-2 family members, thereby tipping the cellular balance towards apoptosis.

Mediation of Lipid Peroxidation

The cytotoxic effects of certain compounds can be mediated through the induction of oxidative stress, leading to lipid peroxidation and subsequent cell damage. While direct evidence for this compound-mediated lipid peroxidation in cancer cells is not extensively detailed in the available literature, the chemical structure of the compound, featuring a reactive bromomethylene group, suggests a potential for such activity. This electrophilic center could react with cellular nucleophiles, including lipids, leading to oxidative damage.

Interaction with Cellular Targets (e.g., Eag-1 Protein)

The specific cellular targets of this compound in cancer cells are an area of ongoing investigation. However, the ability of furanone derivatives to interact with key cellular proteins is a recognized mechanism of their biological activity. While direct interaction with the Eag-1 (Ether-à-go-go-1) potassium channel has not been explicitly demonstrated for this specific furanone, the principle of targeting such proteins is relevant. The LuxR-type transcriptional regulators in bacteria are a prime example of protein targets for brominated furanones. nih.gov It is conceivable that in cancer cells, this compound could interact with various proteins, including transcription factors, enzymes, or ion channels, thereby disrupting critical cellular processes and contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR) of Cytotoxicity

The cytotoxicity of brominated furanones is significantly influenced by their chemical structure. Studies on various furanone derivatives have provided insights into the structure-activity relationships (SAR) governing their anti-proliferative and cytotoxic effects.

For instance, research on a series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one revealed that derivatives with a branched alkoxy substituent at the C-5 position exhibited the highest anticancer properties against a non-small cell lung cancer cell line. nih.gov In contrast, modifications at the C-4 position of the 2(5H)-furanone ring only slightly improved their anti-proliferative activity. nih.gov

Another study on brefeldin A derivatives, a natural macrolactone with a furanone-like moiety, demonstrated that monoester derivatives had stronger cytotoxic activity against a human chronic myelogenous leukemia cell line than diester derivatives, highlighting the importance of the hydroxyl group. mdpi.com Furthermore, the introduction of halogen atoms like fluorine or chlorine into the structure was found to contribute to the cytotoxicity to some extent. mdpi.com

In the context of anti-biofilm activity, which can share mechanistic parallels with cytotoxicity in terms of targeting cellular components, the conjugated exocyclic vinyl bromide on the furanone ring has been identified as a crucial structural element for non-toxic inhibitory activity in E. coli. nih.gov Conversely, furanones with monosubstituted bromide groups on saturated carbons were found to be toxic and attenuated bacterial growth. nih.gov The length of the 3-alkyl chain and the bromination pattern of the furanone ring have also been shown to be critical for the biological activity of these compounds. researchgate.net

Table 1: Structure-Activity Relationship (SAR) of Furanone Derivatives

| Compound/Derivative Class | Structural Feature | Impact on Cytotoxicity/Biological Activity |

| 5-alkoxy-3,4-dichloro-2(5H)-furanones | Branched alkoxy substituent at C-5 | Increased anticancer properties nih.gov |

| Modification at C-4 | Slight improvement in anti-proliferative properties nih.gov | |

| Brefeldin A Derivatives | Monoesterification | Stronger cytotoxicity than diesterification mdpi.com |

| Introduction of fluorine or chlorine | Contributed to cytotoxicity mdpi.com | |

| Brominated Furanones (Anti-biofilm) | Conjugated exocyclic vinyl bromide | Important for non-toxic inhibition nih.gov |

| Monosubstituted bromide on saturated carbons | Associated with toxicity and growth attenuation nih.gov | |

| Length of 3-alkyl chain | Major effect on biological activity researchgate.net | |

| Bromination pattern of the ring | Major effect on biological activity researchgate.net |

Mechanisms for Other Biological Activities (e.g., Antifungal, Antimutagenic, Anti-inflammatory)

Beyond their anti-biofilm and anticancer properties, brominated furanones exhibit a range of other biological activities.

Antifungal Activity: The antifungal activity of 2(5H)-furanone derivatives has been documented against various fungal species, including Candida albicans. nih.govnih.gov The mechanism is thought to be similar to their antibacterial action, involving the disruption of cellular processes and potentially quorum sensing, although this is less characterized in fungi. Some furanone derivatives have been shown to act synergistically with conventional antifungal agents, suggesting they may increase the susceptibility of fungi to these drugs. nih.gov

Antimutagenic Activity: While specific studies on the antimutagenic mechanisms of this compound are not widely available, the ability of related compounds to interfere with cellular signaling and gene expression suggests a potential to counteract mutagenic processes. By modulating cellular stress responses, they might enhance DNA repair mechanisms or detoxify mutagens.

Anti-inflammatory Activity: The anti-inflammatory potential of furanone-related compounds has been noted. For example, diterpenoids isolated from Clinopodium bolivianum, used in conjunction with (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone as a control in some studies, have shown significant anti-inflammatory effects through the inhibition of NF-κB activation. nih.gov While not a direct measure of the furanone's activity, it places it in the context of anti-inflammatory research. The mechanism likely involves the modulation of inflammatory signaling pathways, a common feature of compounds that interfere with cellular communication systems like quorum sensing.

Structure Activity Relationship Sar and Computational Studies

Impact of Bromination Pattern on Efficacy

The number and position of bromine atoms on the furanone ring and its substituents are critical determinants of biological activity. Studies have shown that the bromination pattern significantly influences the efficacy of these compounds in inhibiting bacterial processes like biofilm formation and quorum sensing. nih.gov

A key finding is that a conjugated exocyclic vinyl bromide on the furanone ring is a crucial structural element for non-toxic inhibition of biofilm formation in Escherichia coli. nih.gov In contrast, furanones with monosubstituted bromide groups on saturated carbons tend to exhibit toxicity, which curtails bacterial growth. nih.gov

Research on a library of brominated 3-alkyl-5-methylene-2(5H)-furanones revealed that the bromination pattern of the ring structure has a major effect on their biological activity against Salmonella Typhimurium biofilm formation and Vibrio harveyi quorum sensing. nih.gov Specifically, the introduction of a bromine atom at the 1'-position of the 3-alkyl chain dramatically enhanced the activity of the furanones in both test systems. nih.gov

Furthermore, a comparison between different brominated furanones highlighted the importance of the bromine position. For instance, in studies on Pseudomonas aeruginosa, the furanone (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (often referred to as C-30) and 5-(dibromomethylene)-2(5H)-furanone (GBr) were synthesized and compared. The GBr furanone demonstrated equal or greater effectiveness in reducing pyocyanin (B1662382) production, biofilm formation, and swarming motility compared to C-30. nih.gov

The following table summarizes the impact of different bromination patterns on the biological activity of furanone derivatives.

| Compound/Structural Feature | Organism(s) | Observed Effect | Reference(s) |

| Conjugated exocyclic vinyl bromide | Escherichia coli | Important for non-toxic biofilm inhibition | nih.gov |

| Monosubstituted bromide on saturated carbons | Escherichia coli | Toxic effect, attenuates bacterial growth | nih.gov |

| Bromine at 1'-position of 3-alkyl chain | Salmonella Typhimurium, Vibrio harveyi | Drastically enhanced biofilm and quorum sensing inhibition | nih.gov |

| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Pseudomonas aeruginosa | More effective than C-30 in reducing virulence factors | nih.gov |

Role of Stereoisomerism ((E) vs. (Z) Configuration) in Biological Activity

The stereochemistry of the exocyclic bromomethylene group, specifically the (E) versus (Z) configuration, plays a significant role in the biological activity of 5-(bromomethylene)-2(5H)-furanones. The (Z)-isomer is often found to be the more active configuration.

For instance, the natural furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, has been shown to disrupt quorum sensing-regulated gene expression in Vibrio harveyi. psu.edunih.gov This specific isomer effectively decreases the DNA-binding activity of the master quorum sensing regulator, LuxR. psu.edunih.gov

In a study on Salmonella enterica serovar Typhimurium, the most promising compounds for inhibiting biofilm formation at non-growth-inhibiting concentrations were identified as (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones with alkyl chains of two to six carbon atoms. nih.gov This highlights the importance of the (Z)-configuration for potent anti-biofilm activity.

The compound (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) has been extensively studied and its (Z)-configuration is crucial for its activity. nih.govsciety.orgnih.gov It has been shown to inhibit quorum sensing and type III secretion in Pseudomonas aeruginosa, thereby reducing its virulence. nih.gov Furthermore, it has been investigated for its potential to control acid mine drainage by inhibiting biofilm formation in Acidithiobacillus ferrooxidans. nih.gov

The preference for the (Z)-isomer suggests that the specific spatial arrangement of the bromine atom and the furanone ring is critical for its interaction with biological targets.

| Compound Configuration | Organism(s) | Biological Activity | Reference(s) |

| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Salmonella enterica serovar Typhimurium | Most active in inhibiting biofilm formation | nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Vibrio harveyi | Disrupts quorum sensing-regulated gene expression | psu.edunih.gov |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Pseudomonas aeruginosa | Inhibits quorum sensing and type III secretion | nih.gov |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Acidithiobacillus ferrooxidans | Inhibits biofilm formation | nih.gov |

Significance of the 5-Methylene-2(5H)-furanone Ring for Activity

The 5-methylene-2(5H)-furanone core is a fundamental structural motif for the biological activity of this class of compounds. nih.gov This α,β-unsaturated γ-lactone structure is a key pharmacophore found in various natural products and synthetic derivatives with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net

The reactivity of the 2(5H)-furanone ring system is a crucial aspect of its mechanism of action. It is believed that these compounds can act as potent Michael acceptors, allowing them to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. ucc.ie This covalent modification can lead to the inactivation of key enzymes or regulatory proteins involved in bacterial virulence and biofilm formation. ucc.ieresearchgate.net

Furthermore, the planarity and rigidity of the furanone ring likely contribute to its ability to fit into the binding sites of target proteins. Any significant alteration to this core structure that disrupts its planarity or removes the reactive methylene (B1212753) group would likely lead to a substantial loss of activity.

Influence of Alkyl Chain Length and Substitutions on Biological Profiles

The length and nature of the alkyl chain at the C-3 position of the furanone ring, as well as other substitutions, have a profound impact on the biological activity and specificity of these compounds.

Studies have demonstrated that the length of the 3-alkyl chain is a major determinant of the biological activity of 1'-unsubstituted furanones against Salmonella Typhimurium and Vibrio harveyi. nih.gov In the case of (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones, those with alkyl chains ranging from two to six carbon atoms were found to be the most effective inhibitors of Salmonella biofilm formation. nih.gov This suggests an optimal chain length for this particular activity.

Interestingly, furanones lacking an alkyl chain (Fur-1 to Fur-3) were found to be the most potent inhibitors of Salmonella biofilm formation, but they also exhibited toxicity at low concentrations. nih.gov In contrast, the alkylated furanones were generally non-toxic at the tested concentrations. nih.gov This highlights a trade-off between activity and toxicity that is modulated by the alkyl chain.

The introduction of substituents on the alkyl chain can also dramatically alter the biological profile. For instance, adding a bromine atom to the 1'-position of the 3-alkyl chain was found to significantly enhance the activity of furanones. nih.gov Conversely, the introduction of an acetoxy group at the same position generally did not improve activity. nih.gov

The following table illustrates the effect of alkyl chain length and substitutions on the activity of furanone derivatives.

| Furanone Derivative | Alkyl Chain Length | Substitution on Alkyl Chain | Organism(s) | Observed Effect | Reference(s) |

| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | 2 to 6 carbons | None | Salmonella enterica serovar Typhimurium | Most effective biofilm inhibitors | nih.gov |

| Furanones without alkyl chain | N/A | None | Salmonella enterica serovar Typhimurium | Potent biofilm inhibitors but also toxic | nih.gov |

| 3-alkyl-5-methylene-2(5H)-furanones | Varied | Bromine at 1'-position | Salmonella Typhimurium, Vibrio harveyi | Drastically enhanced activity | nih.gov |

| 3-alkyl-5-methylene-2(5H)-furanones | Varied | Acetoxy at 1'-position | Salmonella Typhimurium, Vibrio harveyi | Generally no improvement in activity | nih.gov |

Molecular Docking and Computational Modeling of Ligand-Target Interactions (e.g., LasR, Eag-1)

Molecular docking and computational modeling have become invaluable tools for elucidating the potential mechanisms of action of 5-(bromomethylene)-2(5H)-furanone and its analogs. These techniques provide insights into how these compounds might bind to specific protein targets, guiding the design of more effective and selective inhibitors.

One of the primary targets for furanone-based quorum sensing inhibitors is the LasR protein in Pseudomonas aeruginosa. LasR is a transcriptional regulator that, upon binding to its natural autoinducer, controls the expression of numerous virulence factors. Molecular docking studies have suggested that brominated furanones can bind to the active site of LasR. nih.gov For instance, a study comparing (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) and 5-(dibromomethylene)-2(5H)-furanone (GBr) proposed that the geminal bromine atoms in GBr increase its affinity for the LasR active site. nih.gov Other studies have also used molecular docking to investigate the interaction of various furanone derivatives with LasR, aiming to identify compounds with high binding affinity. researchgate.net

While direct molecular docking studies of this compound with the Eag1 potassium channel were not found in the provided search results, computational modeling is a common approach to study ligand-channel interactions. Such studies would typically involve creating a homology model of the Eag1 channel if a crystal structure is unavailable and then docking the furanone into potential binding sites, such as the pore region or allosteric sites. The binding energy and interactions with key amino acid residues would then be analyzed to predict the inhibitory mechanism.

The following table summarizes key findings from molecular docking studies of brominated furanones.

| Furanone Derivative | Protein Target | Key Findings from Docking/Modeling | Reference(s) |

| 5-(dibromomethylene)-2(5H)-furanone (GBr) | LasR (P. aeruginosa) | Geminal bromine atoms proposed to increase affinity for the active site compared to C-30. | nih.gov |

| Various brominated furanones | LasR (P. aeruginosa) | Used to identify compounds with high binding affinity and predict interactions. | researchgate.net |

Theoretical Pharmacokinetics and Drug-Likeness Predictions

While detailed experimental pharmacokinetic data for this compound is not extensively available in the public domain, computational methods can be employed to predict its drug-like properties and potential pharmacokinetic profile. These in silico predictions are valuable in the early stages of drug discovery to assess the potential of a compound to be developed into a therapeutic agent.

These predictions are typically based on the compound's chemical structure and involve the calculation of various physicochemical properties. Commonly used frameworks for assessing drug-likeness include Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, its relatively small size and simple structure would likely result in favorable predictions according to these rules. However, its reactivity, a key feature for its biological activity, could also pose challenges in terms of stability and potential for off-target effects, which are important considerations in drug development.

More advanced computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These models might suggest that the compound is readily absorbed due to its size and lipophilicity. However, its metabolism could be rapid due to the reactive bromomethylene group, potentially leading to a short half-life.

It is important to note that these are theoretical predictions and require experimental validation. Nevertheless, they provide a useful initial assessment of the compound's potential as a drug candidate and can guide further optimization efforts.

Applications and Research Trajectories

Development of Anti-Biofilm Agents for Medical and Industrial Applications

A primary focus of research on 5-(bromomethylene)-2(5H)-furanone and its derivatives has been their potent anti-biofilm activity. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antimicrobial treatments. Halogenated furanones, originally discovered in the red alga Delisea pulchra, are recognized for their ability to suppress biofouling. nih.gov

Synthetic furanones have demonstrated the ability to inhibit biofilm formation in a wide range of bacteria. frontiersin.org For instance, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to significantly inhibit biofilm formation by Escherichia coli. nih.gov At a concentration of 60 µg/ml, this compound decreased biofilm thickness by 55% and reduced the percentage of live cells by 87%, suggesting it could be a valuable tool for controlling bacterial biofilms without direct toxicity. nih.gov Similarly, (Z)-5-(bromomethylene)furan-2(5H)-one has been shown to completely suppress biofilm formation by Staphylococcus epidermidis, a common cause of nosocomial infections. nih.gov

Research has also explored its efficacy against other pathogens. One study found that (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone could prevent the adhesion of Listeria monocytogenes and reduce the growth rate of its planktonic cells in a dose-dependent manner. researchgate.net The anti-biofilm mechanism of these furanones is often linked to the inhibition of EPS production, which is crucial for the structural integrity of the biofilm. researchgate.netnih.gov This has been specifically observed in Acidithiobacillus ferrooxidans, where the furanone C-30 inhibited EPS production and subsequently biofilm formation. researchgate.netnih.gov

Table 1: Anti-Biofilm Activity of this compound Derivatives

| Bacterial Species | Furanone Derivative | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Inhibited swarming motility and biofilm formation; decreased thickness by 55%. | nih.gov |

| Staphylococcus epidermidis | (Z)-5-(bromomethylene)furan-2(5H)-one | Completely repressed biofilm formation. | nih.gov |

| Listeria monocytogenes | (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | Prevented adhesion and reduced planktonic cell growth. | researchgate.net |

| Acidithiobacillus ferrooxidans | (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Inhibited EPS production and biofilm formation. | researchgate.netnih.gov |

| Pseudomonas aeruginosa | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Reduced biofilm formation and swarming motility. | nih.gov |

Anti-Virulence Therapies for Combating Pathogenic Bacteria

Anti-virulence therapy represents a promising strategy to combat pathogenic bacteria without exerting selective pressure that leads to antibiotic resistance. nih.gov This approach aims to disarm pathogens by inhibiting their virulence factors. Brominated furanones are at the forefront of this research due to their ability to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors. nih.govpsu.edu

The compound (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, also known as C-30, has been shown to disrupt QS in Pseudomonas aeruginosa, a notorious opportunistic pathogen. nih.govnih.gov It effectively reduces the production of QS-controlled virulence factors like pyocyanin (B1662382) and inhibits the type III secretion system (T3SS), which injects toxins directly into host cells. nih.gov In a murine cutaneous abscess model, treatment with a related furanone significantly decreased necrosis and the systemic spread of P. aeruginosa. nih.govnih.gov

Similarly, studies on Vibrio harveyi, a marine bacterium, have elucidated the molecular mechanism of furanone activity. The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to block all three channels of the V. harveyi QS system. psu.edunih.gov It acts by preventing the master QS regulator protein, LuxR, from binding to its target DNA sequences, thereby shutting down the expression of virulence genes without affecting bacterial growth. psu.edunih.gov This non-bactericidal approach makes furanones an attractive option for developing broad-spectrum anti-virulence agents. psu.edu

Strategies for Preventing Implant-Associated Infections

Medical implants, such as catheters, prosthetic heart valves, and orthopedic devices, are highly susceptible to bacterial colonization and biofilm formation, leading to persistent and difficult-to-treat infections. Staphylococcus aureus and Staphylococcus epidermidis are the primary culprits in these infections. researchgate.net The ability of brominated furanones to inhibit staphylococcal biofilm formation makes them a strong candidate for preventing these complications. rsc.org

Research has confirmed that (Z)-5-(bromomethylene)furan-2(5H)-one can completely inhibit biofilm formation by S. epidermidis. nih.gov This preventative action is crucial, as once a biofilm is established on an implant surface, it becomes highly resistant to both antibiotics and the host's immune response. By interfering with the initial stages of bacterial attachment and biofilm maturation, furanone-based coatings or treatments could significantly reduce the incidence of implant-associated infections. researchgate.netrsc.org

Bioremediation and Environmental Control (e.g., Acid Mine Drainage Mitigation)

The applications of this compound extend beyond medicine into environmental bioremediation. One notable example is its use in controlling acid mine drainage (AMD), a significant environmental pollutant characterized by low pH and high concentrations of dissolved metals. researchgate.netnih.gov

AMD is exacerbated by the activity of acidophilic bacteria like Acidithiobacillus ferrooxidans, which form biofilms on sulfide (B99878) minerals and accelerate their oxidation. researchgate.netnih.gov A study demonstrated that (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (furanone C-30) can effectively mitigate AMD production. nih.gov The compound works by inhibiting the formation of A. ferrooxidans biofilms on mineral surfaces like pentlandite. researchgate.netnih.gov This is achieved by down-regulating the expression of biofilm-related genes and inhibiting the production of EPS. nih.gov As a result, the dissolution of metals such as nickel and copper was inhibited without the formation of new acid, presenting a promising biochemical method for controlling AMD. researchgate.netnih.gov

Combinatorial Approaches with Existing Antimicrobials to Enhance Efficacy

Another significant research trajectory is the use of furanone derivatives in combination with existing antimicrobial drugs to enhance their effectiveness, particularly against drug-resistant strains. nih.govnih.gov Biofilm-embedded bacteria can be notoriously tolerant to antibiotics. Furanones can act as potentiators, restoring the susceptibility of these resistant bacteria to conventional treatments. nih.gov

For example, a sulfonyl derivative of 2(5H)-furanone, F105, was shown to increase the efficacy of aminoglycoside antibiotics (amikacin, gentamicin (B1671437), kanamycin) against S. aureus. frontiersin.orgnih.gov By using the furanone derivative in combination with these antibiotics, it was possible to restore their antimicrobial activity against S. aureus biofilms, killing the embedded cells. frontiersin.org Similar synergistic effects have been noted with other antimicrobials. Some 2(5H)-furanone derivatives have been reported to increase the efficacy of antifungals like fluconazole (B54011) and terbinafine (B446) against resistant strains of Candida albicans. nih.gov These findings suggest that furanones could be used as adjuvants in combination therapies to combat difficult-to-treat infections. nih.govfrontiersin.org

Table 2: Combinatorial Approaches with Furanone Derivatives

| Furanone Derivative | Combined Antimicrobial | Target Organism | Observed Effect | Reference |

|---|---|---|---|---|

| F105 (sulfonyl derivative) | Aminoglycosides (Amikacin, Gentamicin, Kanamycin) | Staphylococcus aureus | Increased efficacy and restored antimicrobial activity against biofilms. | frontiersin.orgnih.gov |

| F105 (sulfonyl derivative) | Ampicillin | Staphylococcus aureus | Restored antimicrobial activity against biofilms. | frontiersin.org |

| 2(5H)-furanone derivatives | Fluconazole, Terbinafine | Candida albicans (resistant strains) | Increased efficiency of antifungal agents. | nih.gov |

| Compound 12 (furanone derivative) | Erlotinib | A549 (Non-small cell lung cancer) | Synergistic anticancer activity. | nih.gov |

Potential in Novel Cancer Therapeutic Strategies

The biological activity of 2(5H)-furanone derivatives is also being explored in the context of cancer therapy. Research into a series of 2(5H)-furanone derivatives has revealed selective cytotoxicity towards certain cancer cell lines. nih.gov

A study focused on derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid) found that several compounds exhibited significant anticancer properties against the non-small cell lung cancer cell line A549, while showing less toxicity to healthy lung cells. nih.gov Two compounds, designated 12 and 15, were particularly effective and selective. Further investigation showed that these compounds induced cell cycle arrest at the G2 phase and triggered caspase-independent cell death in the A549 cancer cells. nih.gov Notably, compound 12 was also found to act synergistically with erlotinib, an existing cancer therapeutic, highlighting its potential for use in combination cancer therapies. nih.gov

Future Research Directions and Unaddressed Questions

Exploration of New Analogues and Synthetic Pathways

The exploration of new analogues of 5-(bromomethylene)-2(5H)-furanone is a critical avenue for future research, aimed at enhancing potency, reducing toxicity, and understanding structure-activity relationships (SAR). nih.govrsc.org The inherent reactivity and biological activity of the furanone core make it an attractive scaffold for chemical modification. benthamscience.com

Future synthetic efforts should focus on:

Novel Scaffolds: Research has demonstrated that creating bicyclic brominated furanones (BBFs) can lead to analogues with reduced cytotoxicity compared to parent compounds. nih.gov Further exploration of novel ring systems and fused heterocyclic structures could yield compounds with improved therapeutic indices.

Targeted Substitutions: The synthesis of 4-arylamidobenzyl substituted 5-bromomethylene-2(5H)-furanones, which merge the furanone pharmacophore with skeletons like rosiglitazone, has created dual-action inhibitors with both quorum sensing (QS) and anti-inflammatory properties. nih.gov Future work could explore other pharmacophore combinations to develop multi-target agents.

Stereochemistry and Halogenation: The synthesis of optically active derivatives, such as those incorporating terpene moieties like l-borneol, has produced chiral sulfones with potent activity against specific pathogens. nih.gov Systematic investigation into the stereochemistry at various positions and the effects of different halogen substitutions (e.g., chlorine, iodine) or geminal dihalides, as seen with 5-(dibromomethylene)-2(5H)-furanone (GBr), is warranted. nih.govnih.gov

Advanced Synthetic Methods: The development of more efficient synthetic routes, such as one-pot annulation methods and the use of cross-coupling reactions like the Suzuki-Miyaura coupling, will be essential for rapidly generating diverse libraries of analogues for high-throughput screening. benthamscience.commdpi.com A key step in many existing syntheses involves a debrominative decarboxylation or a bromodecarboxylation reaction. rsc.org

A summary of representative synthetic strategies and the resulting analogues is presented below.

| Starting Material/Method | Resulting Analogue/Class | Key Finding/Application | Reference(s) |

| Maleic Anhydrides | (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones | Foundational synthesis for QS inhibitors. | rsc.orgdntb.gov.ua |

| Bicyclic Design | Bicyclic Brominated Furanones (BBFs) | Reduced cytotoxicity to human cells. | nih.gov |

| Furanone + Rosiglitazone Skeleton | 4-arylamidobenzyl substituted furanones | Dual anti-QS and anti-inflammatory activity. | nih.gov |

| 5-alkoxy-2(5H)-furanones + Thiols | Optically active thioethers and sulfones | Potent activity against Gram-positive bacteria. | nih.govnih.gov |

| Isomeric Synthesis | 5-(dibromomethylene)-2(5H)-furanone (GBr) | Enhanced activity against P. aeruginosa virulence. | nih.govmdpi.com |

Deeper Mechanistic Insights into Cell-Specific Responses

A significant gap in current knowledge is the precise molecular mechanism by which this compound and its analogues exert their effects across different biological systems. The responses observed are often highly specific to the bacterial species and even the cell type. nih.govnih.gov

Future research should address:

Receptor-Ligand Interactions: In Pseudomonas aeruginosa, furanone C-30 is thought to inhibit QS by binding to LasR and RhlR proteins, preventing the necessary conformational changes for their function. nih.gov However, in Vibrio harveyi, the mechanism involves preventing the master regulator LuxRVh from binding to DNA. psu.edunih.gov Further studies using biophysical techniques and structural biology are needed to visualize these interactions and understand why they differ.

Gram-Positive vs. Gram-Negative Bacteria: While furanones generally inhibit biofilm formation in Gram-negative bacteria, their effect on Gram-positive species is inconsistent. nih.govnih.gov For instance, at subinhibitory concentrations, a furanone was found to enhance biofilm formation in Staphylococcus species by repressing the luxS gene, a stark contrast to its typical inhibitory role. nih.gov Understanding the genetic and proteomic basis for these opposing outcomes is a priority.

Mammalian Cell Pathways: Certain furanone analogues exhibit cell-specific effects in mammalian cells, such as reduced toxicity in human neuroblastoma cells or modulation of the PPARγ pathway to suppress NF-κB and MAPK signaling. nih.govnih.gov Another marine-derived furanone was shown to target LXRα and PPARα in macrophage and hepatocyte cell lines, respectively, to regulate lipid levels. nih.gov Elucidating these specific intracellular targets is crucial for developing safe therapeutic applications.

Unconventional Targets: Research on Acidithiobacillus ferrooxidans showed that furanone C-30 inhibits biofilm formation by down-regulating genes related to the production of extracellular polymeric substances (EPS). nih.gov In Fusobacterium nucleatum, the compound was found to up-regulate the adhesin gene fadA. sciety.org Identifying these non-QS targets in various organisms will broaden our understanding of the furanone interactome.

Development of Advanced Delivery Systems and Formulations

The translational potential of this compound is currently limited by factors such as stability and potential toxicity. researchgate.net Developing advanced delivery systems is a critical step toward overcoming these hurdles and enabling clinical applications.

Key areas for development include:

Nanoparticle Encapsulation: Loading furanones into biodegradable nanoparticles, such as those made from poly-DL-lactic acid (PLLA), has been shown to be an effective strategy. researchgate.net These nanoparticles can be used to create antibacterial coatings on medical devices like titanium implants, providing sustained release of the compound to prevent infections. researchgate.net Future work could explore pH-sensitive or targeted nanoparticles that release their payload only at the site of infection, minimizing systemic exposure. nih.gov

Surface Immobilization: Grafting furanone derivatives onto surfaces is another promising approach. Research has explored linking furanones to polymers like polyethylene (B3416737) glycol (PEG). nih.gov However, one study found that a surface-linked furanone was ineffective, indicating that "free" compound was necessary for activity in that specific context. nih.gov This highlights the need for careful design of linkers and release mechanisms to ensure the compound remains active.

Microparticle Formulations: In addition to nanoparticles, furanones have been successfully loaded into microparticles, which could be used for different applications, such as in paints or materials to prevent industrial biofouling. researchgate.net

| Delivery System | Formulation Example | Potential Application | Key Finding/Challenge | Reference(s) |

| Nanoparticles | Furanone-loaded PLLA nanoparticles | Antibacterial coatings for titanium dental implants. | Effective for preventing peri-implant infection. | researchgate.net |

| Polymer Grafts | Furanone grafted to a PEG polymer backbone. | Surface-bound antimicrobial agent. | Ineffective; suggested "free" furanone was required for activity. | nih.gov |

| Microparticles | Furanone-loaded microparticles | Industrial antifouling applications. | A viable formulation strategy for controlled release. | researchgate.net |

Comprehensive Comparative Studies Across Diverse Biological Systems

To date, research has often focused on the effects of furanones on a limited number of model organisms, primarily P. aeruginosa. rsc.orgnih.gov A broader, more comparative approach is needed to understand the full spectrum of activity and selectivity.

Future comparative studies should include:

Diverse Pathogens: Systematic screening of furanone libraries against a wide range of clinically relevant pathogens, including Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis), other Gram-negative bacteria (Escherichia coli, Salmonella enterica), and fungi (Candida albicans). rsc.orgnih.govnih.govnih.gov This will help identify compounds with broad-spectrum activity versus those with narrow, targeted effects.

Clinical vs. Lab Strains: Studies have shown that the efficacy of furanones can differ between laboratory strains and clinical isolates of the same species. nih.govmdpi.com Comparative analyses are essential to ensure that lead compounds are effective against the strains actually responsible for human infections.

Host Cell and Organism Toxicity: It is crucial to conduct comprehensive toxicity profiling of lead analogues across various human cell lines and in whole-organism models (e.g., murine models). nih.govnih.gov This will establish the therapeutic window and identify any potential off-target effects.

Environmental Microbes: Investigating the impact of furanones on non-pathogenic and environmental bacteria, such as Acidithiobacillus ferrooxidans (implicated in acid mine drainage) or various marine microbes, can reveal novel mechanisms and potential environmental applications or impacts. nih.gov

Translational Research Pathways for Specific Applications

Ultimately, the goal of this research is to translate fundamental discoveries into practical applications. Based on current knowledge, several translational pathways appear particularly promising for this compound and its derivatives.

Promising applications for focused translational research include:

Anti-Virulence Therapy for Chronic Infections: Derivatives that combine anti-QS and anti-inflammatory properties could be developed as therapies for chronic infections, such as those in the lungs of cystic fibrosis patients or in non-healing wounds. nih.gov A furanone analogue (GBr) has already shown success in a murine cutaneous abscess model, reducing necrosis and preventing the systemic spread of bacteria. nih.govmdpi.com

Medical Device Coatings: The demonstrated efficacy of furanone-loaded nanoparticle coatings makes this a strong candidate for commercial development to prevent biofilm formation on dental implants, catheters, and other medical devices. researchgate.net

Combination Therapies: Furanones have been shown to potentiate the activity of conventional antibiotics and antifungals, suggesting a role as adjunctive therapies to overcome drug resistance. nih.govnih.gov A combination of a furanone sulfone and gentamicin (B1671437) was shown to improve wound healing in an animal model. nih.gov

Industrial and Environmental Applications: The ability of furanones to inhibit biofouling and the activity of specific environmental bacteria could be harnessed for non-medical applications, such as in protective marine paints or as a biochemical method to control acid mine drainage. nih.govtaylorandfrancis.com

Metabolic Disease Therapeutics: The discovery that some furanone structures can modulate lipid metabolism in vitro by targeting nuclear receptors like LXRα and PPARα opens a completely new and exciting, albeit nascent, therapeutic avenue for dyslipidemia. nih.gov

Q & A

Advanced Question: How does this compound modulate transcriptional regulators at the molecular level?

Methodological Answer: The compound directly interferes with LuxR homologs by destabilizing their interaction with promoter regions. In V. harveyi, purified LuxR protein pre-treated with the furanone showed reduced DNA-binding activity in electrophoretic mobility shift assays, despite unchanged protein concentrations. This suggests conformational changes or competitive binding at the DNA interface. Transcriptomic studies in Bacillus subtilis further revealed upregulation of stress-response genes (e.g., clpC, groES) and fatty acid biosynthesis pathways, indicating a systemic stress response to QS disruption .

Basic Question: What are the established synthesis routes for this compound?

Methodological Answer:

A widely used method involves a four-step synthesis starting from furan-maleic anhydride adducts:

Wittig reaction to form unsaturated esters (e.g., (E)-tert-butyl 2-(5-oxofuran-2(5H)-ylidene)acetate).

Ester cleavage with trifluoroacetic acid to yield (E)-2-(5-oxofuran-2(5H)-ylidene)acetic acid.

Bromodecarboxylation using brominating agents (e.g., bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate) to generate the final product with >60% yield .

Advanced Question: How do alternative synthesis methods (A, B, C) compare in efficiency and stereospecificity?

Methodological Answer:

- Method A : Sequential ester cleavage, bromination, and debromodecarboxylation. Yields ~65% but requires 72 hours.

- Method B : Bromination precedes ester cleavage, reducing time to 48 hours but lowering yield to ~50%.

- Method C : Direct bromodecarboxylation of unsaturated acids. Achieves 40–55% yield in 24 hours with high stereospecificity for the (Z)-isomer.

Method C is preferred for rapid, stereo-controlled synthesis, while Method A is optimal for higher yields .

Basic Question: How can researchers evaluate the biofilm-inhibitory effects of this compound?

Methodological Answer:

Two primary methodologies are employed:

Liquid-phase assay : Add furanone (5–20 µg/mL) to bacterial growth media (e.g., Streptococcus mutans or Staphylococcus epidermidis) and quantify biofilm biomass via crystal violet staining.

Surface-adsorbed assay : Pre-coat substrates (e.g., titanium implants) with furanone-loaded poly(L-lactic acid) nanoparticles (BBF-PLLA-NPs). Biofilm inhibition is assessed using fluorescence microscopy (live/dead staining) or scanning electron microscopy .

Advanced Question: What molecular pathways are targeted during biofilm inhibition?

Methodological Answer: The compound downregulates genes involved in exopolysaccharide synthesis (e.g., eps operon in B. subtilis) and adhesion proteins (e.g., atlE in S. epidermidis). Transcriptomic profiling in B. subtilis revealed suppression of tasA (biofilm matrix protein) and induction of clpC, a stress-response chaperone critical for furanone resistance. Mutant strains lacking clpC showed complete growth arrest at 5 µg/mL, confirming its role in stress adaptation .

Basic Question: How does this compound alter bacterial gene expression?

Methodological Answer:

Full-genome microarrays in B. subtilis exposed to 5 µg/mL furanone revealed:

- Upregulation : 92 genes, including stress-response (clpC, ctsR), fatty acid biosynthesis (fabH), and transporters.

- Downregulation : 15 genes, primarily biofilm-related (tasA, epsA-O).

RNA dot blotting validated these findings, highlighting the compound’s dual role as a QS inhibitor and stress inducer .

Advanced Question: What is the functional significance of clpC induction in furanone-treated bacteria?

Methodological Answer: clpC encodes a AAA+ ATPase chaperone critical for protein disaggregation. Its induction compensates for furanone-induced proteotoxic stress. clpC knockout strains exhibited 90% reduced viability at 5 µg/mL furanone, while wild-type cells reached stationary phase within 8 hours. This underscores clpC as a key survival mechanism and potential resistance marker .

Basic Question: What environmental applications exist for this compound?

Methodological Answer:

It mitigates acid mine drainage by inhibiting Acidithiobacillus ferrooxidans biofilms on pyrite surfaces. At 10 µM, it reduces Fe²⁺ oxidation rates by 70%, preventing sulfuric acid generation. Field trials showed a 50% decrease in metal leaching over 30 days .

Advanced Question: How does its efficacy compare to traditional biocides in environmental systems?

Methodological Answer: Unlike broad-spectrum biocides (e.g., sodium azide), the furanone selectively targets QS without affecting microbial viability. In A. ferrooxidans biofilms, it reduced Fe³⁺ production by 65% at 10 µM, comparable to 1 mM sodium azide but with minimal ecological disruption .

Basic Question: What computational approaches predict the reactivity of this compound?

Methodological Answer:

Density functional theory (DFT) studies calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer capacity. For the parent compound, HOMO (−6.2 eV) and LUMO (−1.8 eV) energies suggest moderate electrophilicity, aligning with its QS-inhibitory activity .

Advanced Question: How do substituents (e.g., phenyl, methyl) alter its electronic properties?

Methodological Answer: 5-Phenyl substitution lowers HOMO energy (−5.8 eV), enhancing antioxidativity. In contrast, 5-methyl derivatives show reduced softness (η = 2.1 eV vs. 2.8 eV for phenyl), decreasing electrophilic reactivity. These modifications guide rational design for targeted bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.